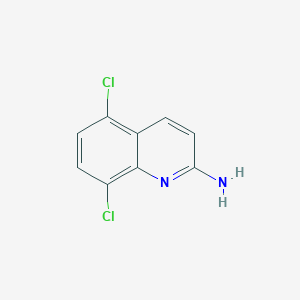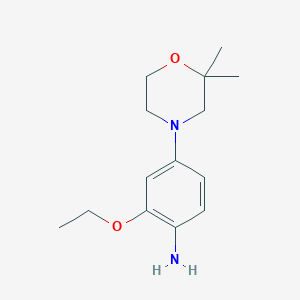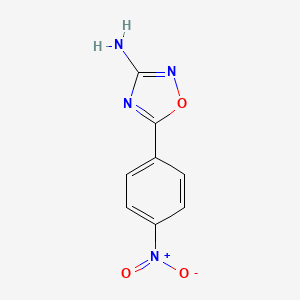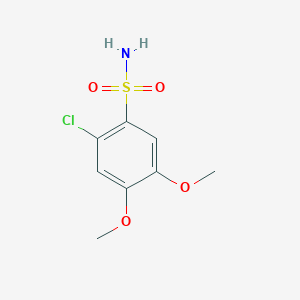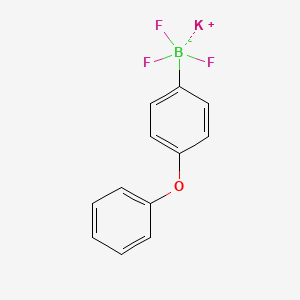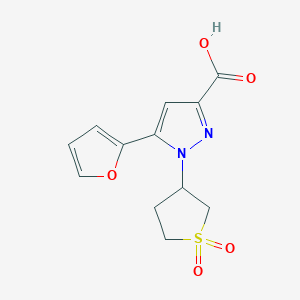
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-furyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(1,1-Dioxidotetrahydro-3-thienyl)-5-(2-furyl)-1H-pyrazole-3-carboxylic acid, also known as 1,1-Dioxidotetrahydro-3-thienyl-2-furyl-pyrazolecarboxylic acid (DTP), is a heterocyclic compound with a pyrazole ring structure that is used as a reagent in organic synthesis. DTP is a versatile reagent that has been used in a variety of applications, ranging from the synthesis of pharmaceuticals and agrochemicals to the synthesis of polymers and materials. DTP has also been used in the synthesis of various biologically active compounds, including antibiotics, anti-inflammatory agents, and anti-cancer agents.
Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been synthesized through various chemical reactions, emphasizing the regioselectivity and formation of novel heterocyclic compounds. Studies have demonstrated methods for preparing such compounds, exploring the effects of different substituents and conditions on the yields and properties of the synthesized products. For instance, Denisova et al. (2002) detailed the regioselectivity in the formation of 2-pyrazolylthiazoles, shedding light on the influence of acid concentration and substituent nature on the reaction outcomes, and highlighted the preparation of new heterocyclic compounds characterized by NMR spectra and X-ray analysis Denisova et al., 2002.
Biological Activity Studies
Several studies have focused on evaluating the biological activities of these compounds, including antioxidant, antimicrobial, and fungitoxic properties. The research by Jois et al. (2014) presented the synthesis of N-acetyl-3-aryl-5-(5-(p/o-nitrophenyl)-2-furyl//thienyl)-substituted pyrazolines and their antioxidant activities assessed through the DPPH scavenging assay, indicating moderate activity for selected compounds Jois et al., 2014. Another study by Altalbawy (2013) explored the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and related derivatives, providing insight into their antimicrobial potential Altalbawy, 2013.
Electrochemiluminescence and Coordination Complex Studies
The applications of pyrazole derivatives extend to electrochemiluminescence and the formation of coordination complexes. Feng et al. (2016) discussed the synthesis of transition metal complexes with pyrazoledicarboxylic acid derivatives, demonstrating their intense electrochemiluminescence in solution, which opens pathways for advanced material sciences applications Feng et al., 2016.
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c15-12(16)9-6-10(11-2-1-4-19-11)14(13-9)8-3-5-20(17,18)7-8/h1-2,4,6,8H,3,5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLRUJNYRNYCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile](/img/structure/B1454536.png)

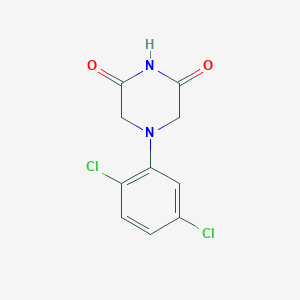
![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1454543.png)


